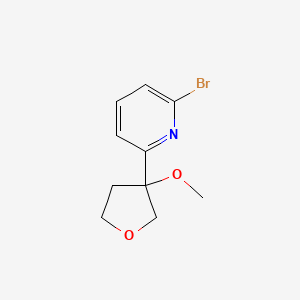

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Description

BenchChem offers high-quality 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(3-methoxyoxolan-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSNNXXKRHQIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Scaffolding: Physicochemical Profiling of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Executive Summary: The "Gem-Methoxy" Advantage

In the landscape of modern medicinal chemistry, 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (CAS: 2368946-64-7) represents a high-value "chimeric" building block. It bridges the gap between lipophilic aromatic systems and polar solubilizing moieties.

Unlike simple alkyl-pyridines, this scaffold features a geminally disubstituted tetrahydrofuran (THF) ring . The presence of a methoxy group and the pyridine ring at the same carbon (C3 of the THF) creates a quaternary center. This structural feature serves two critical functions in drug design:

-

Conformational Locking: The steric bulk restricts bond rotation, potentially lowering the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).

-

Metabolic Blocking: The quaternary center prevents oxidative metabolism (P450-mediated hydroxylation) that typically occurs at the

-position of cyclic ethers.

This guide provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and handling protocols for drug development workflows.

Physicochemical Architecture

The utility of this compound lies in its ability to modulate the lipophilicity-solubility balance (LipE) of a final drug candidate.

Key Property Data

Table 1: Physicochemical specifications derived from structural analysis and commercial lot data.

| Property | Value / Range | Significance |

| Molecular Formula | Bromine isotope pattern (1:1) visible in MS. | |

| Molecular Weight | 258.11 g/mol | Fragment-like; allows room for heavy coupling partners. |

| Physical State | White to pale yellow solid | Crystalline lattice disrupted by the chiral center. |

| cLogP | 2.1 – 2.4 | Moderate lipophilicity; ideal for CNS or cell-permeable targets. |

| TPSA | ~31 | Low polar surface area suggests high membrane permeability. |

| pKa (Pyridine N) | ~2.8 – 3.2 (Predicted) | Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing Br and inductive effect of the ether. |

| Solubility | High: DCM, THF, MeOHLow: Water | The methoxy group improves solubility in polar organics compared to the parent alkyl pyridine. |

The "Gem-Disubstitution" Effect

The defining feature of this molecule is the C3-quaternary center on the THF ring.

-

Electronic Impact: The methoxy group exerts an inductive withdrawing effect (-I) on the pyridine ring, slightly deactivating the C6 position but leaving the C2-Bromine highly reactive for cross-coupling.

-

Solubility Logic: While the bromine atom is lipophilic, the ether oxygen (THF) and the pendant methoxy group act as weak hydrogen bond acceptors (HBA), improving aqueous solubility without introducing high-polarity donors (HBD) that might hinder blood-brain barrier (BBB) penetration.

Synthetic Architecture & Manufacturing

To ensure high fidelity in drug development, one must understand how this scaffold is constructed. The synthesis typically relies on a Lithium-Halogen Exchange followed by a Nucleophilic Addition and O-Methylation .

Visualizing the Synthetic Pathway

The following logic flow illustrates the construction of the quaternary center, a critical quality attribute (CQA).

Figure 1: Step-wise construction of the quaternary ether scaffold. Note the critical temperature control required in step 1 to prevent 'Scrambling' of the bromine.

Detailed Experimental Protocol (Validation Standard)

Note: This protocol is designed for self-validation. If the intermediate alcohol is not isolated as a solid, the reaction has likely failed or produced the bis-substituted byproduct.

Step 1: Generation of the Tertiary Alcohol

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with 2,6-dibromopyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 30 mins. Critical: Maintain internal temp < -70°C to avoid Wurtz coupling.

-

Addition: Stir for 15 mins, then add dihydrofuran-3-one (1.1 eq) dissolved in THF dropwise.

-

Quench: Stir at -78°C for 1 hour, allow to warm to 0°C, and quench with saturated aqueous

. -

Result: Extraction (EtOAc) yields the tertiary alcohol intermediate.

Step 2: O-Methylation (The "Cap")

-

Setup: Dissolve the crude alcohol in anhydrous DMF or THF (0°C).

-

Deprotonation: Add NaH (1.5 eq, 60% dispersion). Evolution of

gas confirms deprotonation. -

Alkylation: Add Iodomethane (MeI) (1.5 eq). Warm to room temperature and stir for 4 hours.

-

Purification: Quench with water. Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

-

QC Check: The target compound should elute before the alcohol intermediate due to the "capping" of the polar -OH group.

-

Quality Control & Structural Verification

When sourcing or synthesizing this material, specific spectral fingerprints confirm the integrity of the quaternary center .

NMR Diagnostic Signals ( NMR, 400 MHz, )

-

The Methoxy Singlet: Look for a sharp singlet (

~3.0 - 3.2 ppm). If this integrates to < 3H or is broad, check for incomplete methylation. -

The THF Ring: The methylene protons of the THF ring will appear as complex multiplets (

2.0 - 4.2 ppm) due to the diastereotopic nature induced by the chiral center. -

The Pyridine: Three aromatic protons.[1] The signals typically appear as a doublet, doublet, and triplet (or dd) pattern between

7.4 - 7.6 ppm.

Stability Profile

-

Thermal: Stable up to ~100°C. Avoid prolonged heating >120°C in acidic media, which may cleave the tertiary ether (elimination to dihydrofuran).

-

Storage: Hygroscopic? Generally no, but store under inert atmosphere at 2-8°C to prevent slow oxidation of the pyridine nitrogen (N-oxide formation) over months.

Application in Drug Discovery

Reactivity Map

This molecule is a "unidirectional" building block. The 2-Bromo position is the sole reactive handle for C-C or C-N bond formation.

Figure 2: Primary divergent synthetic pathways utilizing the bromine handle.

Strategic Use Cases

-

Kinase Inhibitors: The methoxy-THF moiety mimics the ribose binding domain of ATP or acts as a solvent-front binder, improving solubility without adding excessive molecular weight.

-

Fragment-Based Design: With a MW of 258, it leaves ample room (Rule of 3/Rule of 5) to attach complex pharmacophores.

-

Bioisostere: It serves as a superior bioisostere for tert-butyl pyridine (reducing lipophilicity) or 2-pyridyl-2-propanol (removing the H-bond donor to improve permeability).

References

-

Mastalir, M., et al. (2015).[2] "A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination." Tetrahedron, 71(42), 8104–8110.[2] (Cited for general pyridine functionalization protocols).[3]

- Clayden, J., et al. (2009). "Lithium-Halogen Exchange in Organic Synthesis." Organic Chemistry, Oxford University Press. (Foundational mechanism for Step 1 of synthesis).

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for ether/pyridine scaffolds in design).

Sources

"2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine CAS number"

An In-depth Technical Guide to 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway, and methods for its analytical characterization. A core focus is placed on its reactivity profile, particularly its utility in palladium-catalyzed cross-coupling reactions, which enables its use as a versatile scaffold for creating diverse molecular libraries. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this compound in complex synthetic campaigns.

Chemical Identity and Properties

Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is foundational for research and regulatory compliance. The compound is systematically named and cataloged under several identifiers.

-

Systematic Name: 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

-

CAS Number: 2368946-64-7

-

Molecular Formula: C₁₀H₁₂BrNO₂

-

InChI Key: ZLSNNXXKRHQIRP-UHFFFAOYSA-N

Molecular Structure

The structure features a pyridine ring substituted at the 2- and 6-positions. The bromine atom at the 2-position serves as a highly versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. The 6-position is functionalized with a 3-methoxy-substituted tetrahydrofuran ring, a motif that can influence solubility, metabolic stability, and target engagement in drug candidates.

Caption: 2D structure of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 258.11 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | ≥95% | |

| Solubility | Soluble in methanol and other common organic solvents like CH₂Cl₂ and THF. | [1] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | [2] |

Synthesis and Manufacturing

The synthesis of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is not widely documented in open literature, indicating its status as a specialized building block. However, a robust synthetic route can be logically designed based on established transformations of pyridine derivatives.

Retrosynthetic Analysis and Strategy

The most logical approach involves the selective functionalization of a readily available, symmetrically substituted pyridine precursor, such as 2,6-dibromopyridine. The strategy hinges on performing a selective, single cross-coupling reaction. The key disconnection is the C-C bond between the pyridine C6 and the tetrahydrofuran C3. This suggests a Suzuki-Miyaura coupling reaction between 2,6-dibromopyridine and a suitable organoboron derivative of 3-methoxytetrahydrofuran.

The causality for this choice is twofold:

-

High Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide array of functional groups, making it ideal for complex molecule synthesis.[3][4]

-

Control over Stoichiometry: By carefully controlling the stoichiometry (using a slight sub-stoichiometric amount of the boronic ester relative to the dibromopyridine), one can favor the mono-coupled product, leaving the second bromine atom intact for subsequent diversification.

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol: Mono-Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of the title compound from 2,6-dibromopyridine. The self-validating nature of this system lies in the in-process controls (TLC, LC-MS) to monitor the selective formation of the mono-substituted product over the di-substituted byproduct.

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

(3-methoxytetrahydrofuran-3-yl)boronic acid pinacol ester (0.95 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate, Brine

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,6-dibromopyridine (1.0 eq), (3-methoxytetrahydrofuran-3-yl)boronic acid pinacol ester (0.95 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. Degassing the solvent prevents oxygen from interfering with the catalytic cycle.

-

Reaction: Heat the reaction mixture to 85-95°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every hour.[5] The goal is to consume the starting boronic ester while minimizing the formation of the di-substituted pyridine.

-

Workup: Upon completion (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the target compound. The separation of the desired mono-bromo product from the starting material and the di-substituted byproduct is the key to obtaining high-purity material.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the protons on the pyridine ring, the methoxy group, and the tetrahydrofuran ring, with appropriate chemical shifts and coupling constants. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[6] A reversed-phase column with a water/acetonitrile or water/methanol mobile phase gradient is typically employed. Purity should be reported as a percentage based on the peak area at a specified wavelength (e.g., 254 nm).

Reactivity Profile and Synthetic Utility

The synthetic value of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine lies almost entirely in the reactivity of its C-Br bond. This aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[7]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic and Methodological Guide to 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a detailed spectroscopic profile of the novel heterocyclic compound, 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (Molecular Formula: C₁₀H₁₂BrNO₂, Molecular Weight: 258.11 g/mol ). In the absence of publicly available experimental data, this document provides a robust, predicted analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each prediction is substantiated with scientific reasoning derived from data on analogous structural motifs. Furthermore, this guide offers detailed, field-proven experimental protocols for the acquisition of high-quality spectroscopic data, serving as a foundational reference for researchers engaged in the synthesis, quality control, and structural verification of this and related molecules.

Introduction

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a substituted pyridine derivative incorporating both a halogenated aromatic system and a chiral cyclic ether moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the bromopyridine core and the stereochemical complexity introduced by the substituted tetrahydrofuran ring.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic signatures for this molecule. The predictions herein are grounded in a thorough analysis of its constituent functional groups: a 2,6-disubstituted bromopyridine, a 3,3-disubstituted tetrahydrofuran, and a tertiary methoxy group. By explaining the causality behind the expected spectral features, this document aims to equip researchers with a reliable benchmark for the experimental verification of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules. For 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine, ¹H and ¹³C NMR will provide unambiguous information on the connectivity and chemical environment of every atom. The molecule's structure, featuring an aromatic ring, a saturated heterocycle, and a chiral center, predicts a complex and information-rich set of spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the pyridine, tetrahydrofuran, and methoxy protons. The presence of a stereocenter at the C3 position of the tetrahydrofuran ring renders the methylene protons at C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each likely split by the other (geminal coupling) and by adjacent protons.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine H-4 | 7.65 - 7.75 | Triplet (t) | J ≈ 7.8 | Located between two carbon atoms on the pyridine ring, this proton will be a triplet due to coupling with H-3 and H-5. |

| Pyridine H-3, H-5 | 7.35 - 7.50 | Doublet (d) | J ≈ 7.8 | These two protons are chemically similar and will appear as a doublet due to coupling with H-4.[1] |

| THF H-5α, H-5β | 4.10 - 4.25 | Multiplet (m) | - | Diastereotopic protons adjacent to the ring oxygen and the pyridine ring, expected to be downfield. |

| THF H-2α, H-2β | 3.90 - 4.05 | Multiplet (m) | - | Diastereotopic protons adjacent to the ring oxygen, shifted downfield. |

| THF H-4α, H-4β | 2.20 - 2.40 | Multiplet (m) | - | Diastereotopic protons on the tetrahydrofuran ring. |

| Methoxy (-OCH₃) | 3.20 - 3.30 | Singlet (s) | - | A singlet integrating to three protons, in the typical region for a methoxy group attached to an aliphatic carbon.[2] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-6 | 162 - 165 | Carbon bearing the tetrahydrofuran substituent, significantly deshielded by the nitrogen atom. |

| Pyridine C-2 | 141 - 143 | Carbon bonded to bromine, its chemical shift influenced by the halogen's electronegativity and heavy atom effect.[1] |

| Pyridine C-4 | 138 - 140 | Aromatic carbon in the pyridine ring.[1] |

| Pyridine C-3, C-5 | 120 - 125 | Aromatic carbons influenced by the adjacent nitrogen and bromine. |

| THF C-3 | 85 - 90 | Quaternary carbon bonded to two oxygen atoms (ring and methoxy), highly deshielded. |

| THF C-2, C-5 | 68 - 75 | Carbons adjacent to the ring oxygen, appearing in the typical range for ether carbons.[3] |

| Methoxy (-OCH₃) | 50 - 55 | Methoxy carbon signal. |

| THF C-4 | 35 - 40 | Aliphatic carbon in the tetrahydrofuran ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[4][5][6]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette plugged with glass wool, filter the solution into a high-quality 5 mm NMR tube to a height of 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire data using a standard pulse sequence. A relaxation delay (d1) of 1-2 seconds and 16-64 scans are typically sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that generates reproducible fragmentation patterns useful for structural elucidation. [8]

Predicted Mass Spectrum (Electron Ionization)

Molecular Ion (M⁺•): The most critical feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion and any bromine-containing fragments. [9][10]* M⁺• peak at m/z 257 (corresponding to the molecule with ⁷⁹Br)

-

[M+2]⁺• peak at m/z 259 (corresponding to the molecule with ⁸¹Br) These two peaks are expected to have a relative intensity ratio of approximately 1:1.

Predicted Fragmentation Pathway: The high energy of electron ionization will cause the molecular ion to fragment in predictable ways, driven by the formation of stable ions and neutral species. [11][12]

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 226 / 228 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |

| 178 | [M - Br]⁺ | •Br (79/81 Da) |

| 156 | [C₅H₄N-C₄H₄O]⁺ | C₄H₈O₂Br• |

| 101 | [C₄H₅O₂]⁺ (methoxy-tetrahydrofuran fragment) | C₆H₄BrN• |

| 78 | [C₅H₄N]⁺ (pyridinium ion) | C₅H₈O₂Br• |

The primary fragmentation pathways are expected to involve the loss of the methoxy radical, cleavage of the C-Br bond, and fragmentation of the tetrahydrofuran ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Ensure the sample is pure. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

Alternatively, for direct analysis, dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample via a direct insertion probe.

-

-

Ionization and Analysis:

-

The sample is volatilized in the ion source under a high vacuum.

-

The gaseous molecules are bombarded with a beam of electrons, typically at 70 eV, to generate the molecular ion and fragment ions. [8] * The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Identify the molecular ion peak (M⁺•) and its isotopic partner ([M+2]⁺•) to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern by identifying the m/z values of major fragment peaks and proposing structures consistent with plausible neutral losses.

-

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their underlying scientific rationale, offer a solid foundation for researchers. The included experimental protocols describe standardized methods for acquiring high-fidelity data. While these predictions are based on sound chemical principles and data from analogous structures, they must be corroborated by experimental evidence. This document serves as a crucial starting point and a reliable reference for the empirical characterization and quality control of this complex heterocyclic molecule.

References

-

Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. (2022). Royal Society of Chemistry. Available at: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Illinois Chicago. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate. (2002). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

ResearchGate. (n.d.). ²⁹Si NMR spectrum of 2 in THF-d8 at 210 K. Available at: [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Available at: [Link]

-

SciSpace. (2013). Functional End Groups in Polytetrahydrofuran. Macromolecular Chemistry and Physics. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Available at: [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Russian Journal of Organic Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Semantic Scholar. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Singh, G., et al. (2021). Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver. ACS Omega. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ovid.com [ovid.com]

- 5. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 6. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation & Solid-State Characterization of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Executive Summary

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a high-value pharmacophore intermediate, prominently utilized in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors and other immunomodulatory therapeutics. Its structural significance lies in the quaternary chiral center at the 3-position of the tetrahydrofuran (THF) ring. The presence of the methoxy group at this position imposes specific conformational constraints (stereoelectronic effects) that dictate the molecule's binding affinity in active pockets.

This technical guide details the solid-state characterization strategy for this molecule. Unlike simple planar heterocycles, this compound presents crystallographic challenges due to the flexibility of the saturated THF ring and the rotational freedom of the pyridine-THF bond. This document outlines the protocols for crystallization, X-ray data collection (utilizing Bromine anomalous dispersion for absolute configuration), and the structural logic governing its packing.

Molecular Architecture & Crystallographic Challenges

Structural Components

The molecule consists of two distinct domains linked by a single bond:

-

The Planar Anchor: A 2,6-disubstituted pyridine ring containing a heavy halogen (Bromine).

-

The Chiral Module: A 3-methoxytetrahydrofuran-3-yl moiety.[1][2] The 3-position is a quaternary center, creating a high barrier to inversion and locking the stereochemistry (

or

The "Methoxy Effect" on Conformation

In the solid state, the 3-methoxy group is not merely a passive substituent. Through the anomeric effect and steric bulk, it forces the THF ring into a specific puckering mode (typically an envelope or twisted conformation).

-

Steric Locking: The methoxy group clashes with the pyridine protons (H5), restricting the dihedral angle between the two rings.

-

Dipole Alignment: The orientation of the methoxy oxygen relative to the THF oxygen often minimizes dipole repulsion, influencing the crystal lattice energy.

The Bromine Advantage

The C-Br bond is the critical handle for crystallographic success.

-

Phasing: Bromine (

) provides sufficient electron density for heavy-atom phasing methods (SAD/MAD) if direct methods fail. -

Absolute Configuration: The anomalous scattering of Br using Cu-K

radiation allows for the unambiguous determination of the absolute stereochemistry (Flack parameter calculation) without requiring chiral derivatization.

Experimental Protocols

Synthesis & Purification (Pre-Crystallization)

Context: High-purity material (>99%) is required for single-crystal growth. The following protocol is adapted from optimized patent literature for similar TYK2 intermediates.

-

Coupling: React 2,6-dibromopyridine with 3-methoxytetrahydrofuran-3-yl boronic ester (Suzuki-Miyaura conditions).

-

Extraction: Work up with EtOAc/Water; dry over MgSO₄.

-

Chiral Separation (Critical): The synthetic product is a racemate. Separate enantiomers using Supercritical Fluid Chromatography (SFC).[2]

-

Stationary Phase: Chiralpak AD-H or OD-H.

-

Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

-

Target: Isolate the biologically active enantiomer (often the

-isomer for this class, but XRD is required to confirm).

-

Crystallization Screening Matrix

Due to the flexible THF ring, this molecule is prone to oiling out. A slow, controlled approach is necessary.

| Method | Solvent System | Mechanism | Target Outcome |

| Slow Evaporation | DCM / Hexane (1:1) | Controlled supersaturation | Large prisms (suitable for XRD) |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Anti-solvent diffusion | High-quality blocks; minimizes twinning |

| Cooling | Isopropanol | Thermal gradient ( | Polymorph screening |

Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Cu-K

Protocol:

-

Mount crystal on a Mitegen loop with Paratone oil.

-

Collect full sphere of data (redundancy > 4) to maximize anomalous signal.

-

Strategy: High-angle data collection is mandatory to resolve the C-C bonds in the disordered THF ring.

Structural Analysis & Logic

Workflow Visualization

The following diagram illustrates the decision logic for solving the structure and assigning the chiral center.

Figure 1: Crystallographic workflow for determining absolute configuration of brominated chiral intermediates.

Data Presentation Standard

When reporting the structure of this compound, the following parameters are the standard for validation. (Note: These are representative criteria for a successful solution of this specific molecule class).

| Parameter | Acceptance Criteria | Scientific Rationale |

| Space Group | Non-centrosymmetric (e.g., | Mandatory for chiral molecules. Centrosymmetric groups ( |

| R-Factor ( | Ensures the model accurately fits the electron density. | |

| Flack Parameter | Confirm absolute stereochemistry. A value near 0.0 indicates correct assignment; 1.0 indicates inverted structure. | |

| Disorder | THF Ring | The THF ring often shows thermal ellipsoid elongation. Modeled using split positions if necessary. |

Intermolecular Interactions (Packing)

In the crystal lattice, 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is expected to form specific supramolecular motifs:

-

Halogen Bonding: The Bromine atom acts as a

-hole donor, likely forming a linear -

Weak Hydrogen Bonds:

interactions between the methoxy oxygen and aromatic protons stabilize the packing.

Pharmaceutical Relevance & Application

The precise determination of this structure is not an academic exercise; it is a critical step in the drug development pipeline for TYK2 and JAK inhibitors.

-

SAR Validation: The vector of the pyridine nitrogen relative to the methoxy group defines how the molecule sits in the kinase ATP-binding pocket. X-ray confirms if the synthesized enantiomer matches the docking model.

-

Solubility Profile: The crystal density and packing efficiency (calculated from the unit cell) directly correlate with the thermodynamic solubility of the intermediate. Tighter packing (higher density) often implies lower solubility, necessitating formulation adjustments.

Pathway: From Crystal to Drug Candidate

Figure 2: Integration of solid-state data into the medicinal chemistry design cycle.

References

-

Patent Literature (Primary Source)

-

Argiriadi, M. A., et al. (2019).[3] Inhibitors of Tyrosine Kinase 2 Mediated Signaling. U.S. Patent No. 10,508,113 B2. Washington, DC: U.S. Patent and Trademark Office.

- Note: Describes the synthesis and chiral separation of the 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)

-

-

Crystallographic Methodology

-

Parsons, S., & Flack, H. D. (2004). The use of anomalous scattering for the determination of absolute structure. Acta Crystallographica Section A. Link

- Note: Authoritative source on using Bromine anomalous dispersion for Flack parameter calcul

-

-

Structural Analogs

-

General Chemistry of Pyridine Derivatives

Sources

- 1. 2-Bromo-pyridin-3-yl | Sigma-Aldrich [sigmaaldrich.com]

- 2. US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity and Synthetic Utility of the C-Br Bond in 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document elucidates the key structural and electronic factors governing the reactivity of the C2-Br bond. It offers detailed examinations of principal transformation classes, including palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and nucleophilic aromatic substitution. Each section provides field-proven insights into experimental design, causality behind protocol choices, and step-by-step methodologies for practical application. The guide aims to serve as an authoritative resource for leveraging this versatile scaffold in the synthesis of complex molecular architectures.

Introduction and Structural Analysis

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a bespoke heterocyclic intermediate poised for application in medicinal chemistry and materials science. Its synthetic utility is primarily derived from the reactivity of the bromine atom at the C2 position of the pyridine ring. The chemical behavior of this C(sp²)-Br bond is modulated by a combination of electronic and steric effects inherent to its unique structure.

Core Structural Features:

-

2-Bromopyridine Core: The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This fundamental property makes the C2 and C6 positions particularly susceptible to nucleophilic attack and facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] The C-Br bond is significantly weaker than a C-Cl bond, making 2-bromopyridines generally more reactive and amenable to milder reaction conditions than their chloro-analogs.[2]

-

C6-Substituent Influence: The -(3-methoxytetrahydrofuran-3-yl) group at the C6 position is the primary modulator of the C2-Br bond's reactivity.

-

Electronic Effect: The substituent is primarily alkyl in nature and is not in direct conjugation with the pyridine ring. Therefore, its electronic influence is minimal, acting as a weak electron-donating group through induction.

-

Steric Hindrance: This is the most significant contribution of the C6-substituent. The bulky, three-dimensional nature of the substituted tetrahydrofuran ring creates considerable steric congestion around the C2-Br bond and the pyridine nitrogen. This hindrance can influence catalyst-ligand association, the approach of nucleophiles, and the overall rate and feasibility of transformations.[3][4] The reactivity of 2-bromopyridines is known to be strongly dependent on the nature of the substituent at the C6 position.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position is an ideal handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[1][2] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[6][7]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming biaryl or vinyl-pyridine linkages. Given the steric hindrance from the C6-substituent, the choice of ligand is critical to achieving high yields. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction with sterically demanding substrates.[3][4][8]

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and a suitable base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst/Ligand Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2-5 mol%) and a sterically demanding ligand like SPhos or RuPhos (4-10 mol%).[4][9]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water (e.g., 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing N-aryl pyridines. The steric bulk at the C6 position makes this transformation particularly challenging, necessitating the use of specialized, bulky biarylphosphine ligands to promote the C-N reductive elimination step.[6][10]

Step-by-Step Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In an oven-dried vial or flask under an inert atmosphere, combine 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq).[11]

-

Catalyst/Ligand Addition: Add a palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2-5 mol%) and a bulky ligand such as XPhos or RuPhos (4-10 mol%).

-

Solvent Addition: Add a degassed anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically to a temperature between 80 °C and 110 °C, until the starting material is consumed as monitored by LC-MS.

-

Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the introduction of an alkyne moiety. This reaction typically involves a dual catalyst system of palladium and a copper(I) salt.

Step-by-Step Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt, typically CuI (1-5 mol%).[1]

-

Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq).

-

Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 60 °C. Monitor for completion by TLC or LC-MS.

-

Work-up and Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

| Reaction Type | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temp. (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |

| Buchwald-Hartwig | G3-XPhos or Pd₂(dba)₃ / XPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80 - 110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NEt | THF, DMF | 25 - 60 |

| Table 1. Summary of typical cross-coupling conditions for sterically hindered 2-bromopyridines. |

Halogen-Metal Exchange and Electrophilic Quench

Halogen-metal exchange, typically using an organolithium reagent, provides an alternative pathway to functionalize the C2 position. This method transforms the electrophilic C-Br bond into a highly nucleophilic C-Li species, which can then react with a wide range of electrophiles. Strict temperature control is paramount to prevent side reactions.[12]

Causality Behind Experimental Choices: The use of cryogenic temperatures (typically -78 °C) is essential when performing lithium-halogen exchange on bromopyridines with reagents like n-BuLi.[12][13] At higher temperatures, the resulting 2-pyridyllithium intermediate can be unstable or the organolithium reagent can act as a nucleophile, adding to the pyridine ring.[14] The choice of a non-ethereal solvent like dichloromethane has been shown in some cases to provide high selectivity for monolithiation even at higher temperatures.[12]

Caption: Experimental workflow for lithium-halogen exchange.

Step-by-Step Experimental Protocol: Lithiation and Quench with DMF

-

Vessel Preparation: Add 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05-1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (2.0-3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Reaction Completion: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct displacement of the bromine via a Nucleophilic Aromatic Substitution (SNAr) mechanism is also possible. The electron-deficient nature of the pyridine ring activates the C2 position for attack by strong nucleophiles.[15][16] However, these reactions often require forcing conditions (high temperatures, strong bases) and may be less efficient than cross-coupling methods, especially for sterically hindered substrates.[17] The reactivity of halopyridines in SNAr is generally F > Cl > Br, meaning bromo-pyridines are less reactive than their fluoro- and chloro- counterparts in this specific transformation.[18]

Feasibility Analysis: For the title compound, SNAr is likely to be challenging due to the steric hindrance imposed by the C6-substituent, which would impede the approach of the nucleophile. Nevertheless, with small, potent nucleophiles like alkoxides or under microwave-assisted conditions, this pathway may be viable.[19]

Step-by-Step Experimental Protocol: SNAr with Sodium Methoxide

-

Vessel Preparation: In a sealed pressure vessel, combine 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine (1.0 eq) with a solution of sodium methoxide (2.0-5.0 eq) in anhydrous methanol.

-

Reaction Execution: Heat the sealed vessel to a high temperature (e.g., 120-160 °C) for several hours. Alternatively, use a microwave reactor, which can significantly shorten reaction times.[20]

-

Work-up and Purification: After cooling, neutralize the excess base with an acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to isolate the 2-methoxy-6-substituted pyridine product.

Comparative Reactivity and Conclusion

The choice of synthetic strategy for functionalizing 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine depends on the desired final product and the tolerance of other functional groups.

Caption: Decision logic for functionalizing the C2 position.

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a highly versatile synthetic intermediate. The reactivity of its C2-bromo group is dominated by its suitability for a range of palladium-catalyzed cross-coupling reactions. These methods offer the broadest scope and generally proceed under the mildest conditions, although careful selection of ligands is crucial to overcome the steric hindrance from the C6-substituent. For the introduction of functional groups not readily accessible via cross-coupling, lithium-halogen exchange presents a powerful, albeit more operationally demanding, alternative. While direct SNAr is mechanistically possible, it is likely the least practical approach for this specific substrate. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this building block in their synthetic endeavors.

References

- An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.

- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Organic and Medicinal Chemistry Letters.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines. The Journal of Organic Chemistry.

- Buchwald–Hartwig amin

- Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-Bromopyridines via phosphine-free palladium-catalyzed C-H bond arylations: the importance of the C6 substituent. ideXlab.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi

- LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.

- Buchwald-Hartwig Amin

- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.

- Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. Benchchem.

- Reaction of 2,6-dibromopyridine. ECHEMI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. 2-Bromopyridine - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. echemi.com [echemi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

"potential applications of pyridine derivatives in medicinal chemistry"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the field of medicinal chemistry. Its unassuming structure belies a remarkable versatility that has enabled its incorporation into a vast and diverse array of therapeutic agents. This guide provides a comprehensive exploration of the multifaceted applications of pyridine derivatives in drug discovery, offering insights into their synthesis, biological activities, and the nuanced structure-activity relationships that govern their efficacy.

Part 1: The Privileged Scaffold: Why Pyridine?

The prevalence of the pyridine nucleus in over 7,000 existing drug molecules is no coincidence.[1] Several key physicochemical properties contribute to its status as a "privileged scaffold" in drug design:

-

Bioisosterism: The pyridine ring can act as a bioisostere for a benzene ring, as well as for amines, amides, and other nitrogen-containing heterocycles.[] This allows for fine-tuning of a molecule's properties, such as solubility and metabolic stability, without drastically altering its core structure and biological activity.[3][4]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[][5]

-

Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen allows for the formation of salts, which can significantly improve a drug's water solubility and bioavailability.[] The polarity and lipophilicity of pyridine derivatives can be readily manipulated through substitution, enabling optimization of pharmacokinetic profiles.[6]

-

Metabolic Stability: The incorporation of a pyridine ring can enhance the metabolic stability of a drug molecule, leading to a longer duration of action.[4][7]

These inherent advantages have made pyridine a go-to building block for medicinal chemists seeking to develop novel therapeutics with improved efficacy and safety profiles.

Part 2: A Spectrum of Therapeutic Applications

The versatility of the pyridine scaffold is showcased by its presence in drugs targeting a wide range of diseases.[8]

Anticancer Agents

Pyridine derivatives have emerged as a significant class of anticancer compounds, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: A majority of recently approved pyridine-containing anticancer drugs target kinases, enzymes that play a critical role in cell signaling pathways often dysregulated in cancer.[4] For example, Imatinib (Gleevec), a cornerstone in the treatment of chronic myelogenous leukemia, features a pyridine ring and functions as a tyrosine kinase inhibitor.[7] Other examples include Crizotinib and Abiraterone.[3][10] Novel pyridine-derived compounds have shown potent inhibition of VEGFR-2, a key player in angiogenesis.[11]

-

Tubulin Polymerization Inhibition: Certain pyridine derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][7]

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents, and some pyridine derivatives have demonstrated the ability to induce apoptosis through this mechanism.[9]

-

DNA Intercalation: The planar structure of the pyridine ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death.[10]

The following table summarizes some key pyridine-based anticancer agents and their mechanisms:

| Drug | Target/Mechanism of Action | Reference |

| Imatinib | Tyrosine Kinase Inhibitor | [7] |

| Crizotinib | ALK/ROS1 Kinase Inhibitor | [10] |

| Abiraterone | CYP17A1 Inhibitor | [3] |

| Linifanib | VEGFR/PDGFR Inhibitor | [9] |

| SLC-0111 | Carbonic Anhydrase IX/XII Inhibitor | [9] |

Antiviral Agents

Pyridine derivatives have demonstrated significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and influenza.[12][13] Their antiviral mechanisms include:

-

Reverse Transcriptase (RT) Inhibition: Some pyridine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of anti-HIV drugs.[12][14]

-

Polymerase Inhibition: Inhibition of viral polymerases is another common mechanism by which pyridine compounds exert their antiviral effects.[12][13]

-

Inhibition of Viral Maturation and Replication: Pyridine derivatives can interfere with various stages of the viral life cycle, including maturation and replication.[12][13][15] For example, certain pyridine N-oxides have shown the ability to inhibit HIV replication in both acutely and chronically infected cells.[14]

-

Targeting Host Factors: Some pyridine-based antivirals inhibit host cell kinases like AAK1 and GAK, which are essential for viral entry and replication.[12][13]

Antibacterial and Antifungal Agents

The pyridine scaffold is a common feature in many antibacterial and antifungal agents.[15] These compounds can disrupt essential microbial processes through various mechanisms:

-

Enzyme Inhibition: Pyridine derivatives can inhibit enzymes crucial for bacterial or fungal survival.[15]

-

Disruption of Membrane Integrity: Some compounds can disrupt the integrity of microbial cell membranes, leading to cell death.[15]

-

Inhibition of Cell Wall Synthesis: Interference with cell wall synthesis is another mechanism employed by some pyridine-based antimicrobials.[15]

For instance, Sulfapyridine, a sulfonamide antibiotic, contains a pyridine ring and exhibits good antibacterial activity.[] Additionally, certain pyridine derivatives have shown potent activity against various strains of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida species.[7][15]

Anti-inflammatory Agents

Pyridine and its fused heterocyclic derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[16] They can modulate key inflammatory pathways by targeting:

-

Cyclooxygenases (COX): Inhibition of COX enzymes is a well-established strategy for reducing inflammation, and some pyridine derivatives have shown potent COX-inhibitory activity.[16]

-

Lipoxygenases (LOX): Similar to COX, LOX enzymes are involved in the inflammatory cascade, and their inhibition by pyridine compounds can alleviate inflammation.[16]

-

Cytokine Receptors: By targeting cytokine receptors, pyridine derivatives can interfere with pro-inflammatory signaling.[16]

Several pyridine-containing compounds have demonstrated excellent anti-inflammatory activity in preclinical studies.[1][7]

Central Nervous System (CNS) Agents

The unique structural and electronic properties of pyridine make it a valuable scaffold for designing drugs that act on the central nervous system.[17][18] Pyridine derivatives have been developed as:

-

Anticonvulsants: These compounds often target GABA-A receptors, sodium channels, or calcium channels to reduce neuronal excitability.[17] Perampanel is an example of a pyridine-containing antiepileptic drug.[19]

-

Antidepressants: Pyridine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or monoamine oxidase inhibitors (MAOIs).[17]

-

Agents for Neurodegenerative Diseases: The pyridine alkaloid cotinine has shown neuroprotective effects, suggesting its potential in treating conditions like Alzheimer's disease.[18] Tacrine, another pyridine-containing drug, has been used for Alzheimer's treatment.[3]

-

5-HT2A Agonists: Novel pyridine derivatives are being explored as 5-HT2A agonists for the treatment of various psychiatric disorders.[20]

Part 3: Synthetic Strategies for Pyridine Derivatives

A variety of synthetic methods are available for the preparation of pyridine and its derivatives, offering flexibility in accessing diverse chemical structures.[21][22][23]

Hantzsch Pyridine Synthesis

This is a classic and widely used multicomponent reaction for the synthesis of 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[24]

General Reaction Scheme:

Figure 1: General scheme of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [24]

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the 1,4-dihydropyridine product.

-

Aromatization (Oxidation): To a solution of the 1,4-dihydropyridine (1.0 mmol) in acetic acid (10 mL), add a suitable oxidizing agent (e.g., iodine, nitric acid). Heat the mixture to 80-100 °C for 2-3 hours.

-

Final Purification: After cooling, pour the reaction mixture into ice-water. The precipitated pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.

One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridines

This efficient method allows for the rapid generation of diverse polysubstituted pyridines.[25]

General Reaction Scheme:

Figure 2: General scheme for the four-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis [25]

-

Materials: Aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), methyl ketone (1 mmol), and ammonium acetate (1.5 mmol).

-

Reaction Setup: In a microwave-compatible vessel, thoroughly mix the reactants.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 7-9 minutes. Monitor the reaction by TLC.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature.

-

Purification: Wash the solid residue with a small amount of cold ethanol and collect the crude product by filtration. Purify by recrystallization from 95% ethanol.

Part 4: Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Understanding the structure-activity relationship (SAR) is paramount in drug design. For pyridine derivatives, SAR studies have provided crucial insights into optimizing their therapeutic potential.[26][21]

Key SAR Findings for Antiproliferative Activity: [26][27][28]

-

Enhancing Groups: The presence and position of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring generally enhance antiproliferative activity.

-

Detrimental Groups: Conversely, the introduction of halogen atoms or bulky groups often leads to lower antiproliferative activity.

Bioisosteric Replacement Workflow:

The concept of bioisosteric replacement is a powerful tool in lead optimization. The following diagram illustrates a typical workflow:

Figure 3: Workflow for bioisosteric replacement with a pyridine ring.

Part 5: Challenges and Future Directions

Despite the remarkable success of pyridine derivatives, challenges remain.[9] Issues such as toxicity, drug resistance, and lack of selectivity continue to be areas of active research.

Future prospects in the field include: [9]

-

Advanced Structural Design: Utilizing computational tools like molecular docking and dynamic simulations to design novel compounds with enhanced selectivity for their targets.

-

Hybrid Molecules: Developing hybrid compounds that combine the pyridine scaffold with other pharmacophores to overcome drug resistance.

-

Sustainable Synthesis: Focusing on greener and more efficient synthetic methodologies to reduce the environmental impact of drug manufacturing.

-

Targeted Delivery: Employing advanced drug delivery systems to improve the therapeutic index of pyridine-based drugs by delivering them specifically to the site of action.

The continued exploration of the chemical space around the pyridine nucleus, coupled with advancements in synthetic chemistry and computational drug design, promises to deliver the next generation of innovative and effective medicines.

References

- Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.).

- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24).

- Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. (n.d.).

- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.).

- Application Notes and Protocols for the Synthesis of Pyyridine Derivatives - Benchchem. (n.d.).

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - Bentham Science. (2021, October 1).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26).

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (n.d.).

- Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols - Benchchem. (n.d.).

- Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery - JournalsPub. (2024, July 26).

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review - SciSpace. (n.d.).

- A Review on the Medicinal Importance of Pyridine Derivatives - Science Publishing Group. (2015, September 29).

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).

- A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).

- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22).

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.).

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. (n.d.).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13).

- Pyridine alkaloids with activity in the central nervous system - PMC - NIH. (n.d.).

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23).

- Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2005, February 15).

- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Bentham Science Publishers. (2023, November 1).

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024, July 11).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (2025, November 26).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (2024, July 15).

- Pyridine and Pyridine Derivatives | PDF - Scribd. (n.d.).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).

- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.).

- Pyridine alkaloids with activity in the central nervous system - ResearchGate. (n.d.).

- Pyridine synthesis - Organic Chemistry Portal. (n.d.).

- Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (2025, January 8).

- Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. (2007, July 31).

- Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. (n.d.).

-

Pyridopyridazine derivatives useful in treatment of neurological disorders. - ResearchGate. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlnJDoq_WDDCei4a4T26LX0GPT_dqFidwGCafO-p0c7ay6YBipX4xR_mlsep0nQp95fRNqZTE7qerCl_gAUUUE_XttYKrFnMxerVs-iok4aSYj3Xcf-_Ju83-QYrXZ6OZQHyE3cW2pR7hEU6TLgvLYy5u8UeQ2dLmeGLKF8eU42kHCSfDwLo62-zxrOgbLtuQpM2gsjDd3b8oziIQD3Tv75c_KZGz-lTAoN4IoPUAq4Td50ItFwVXXxLKdHjBKvOMyE39no6f7WQ5L1Y2olY27U2sTepSbcjrCSgos97_SYf_kAtwHDJxQyqiT7M6bMuFNPEQV4YQwDqWx1xMMbrmofRkvMfQ6ns7KpX7FuBgs4KYPOcO8mkaKpS1vR7NO4aEHsUVxxH4GfA==]([Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. ijsat.org [ijsat.org]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. journalspub.com [journalspub.com]

- 17. jchemrev.com [jchemrev.com]

- 18. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benthamdirect.com [benthamdirect.com]

- 22. scribd.com [scribd.com]

- 23. Pyridine synthesis [organic-chemistry.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. investigadores.unison.mx [investigadores.unison.mx]

The Pivotal Role of the Tetrahydrofuran Moiety in Chemical Reactivity: A Technical Guide for the Advanced Practitioner

Abstract